Imidazo[1,2-a]pyrazine-2-carbaldehyde
Description
Chemical Identification and Structural Classification
Imidazo[1,2-a]pyrazine-2-carbaldehyde is classified as a bicyclic aromatic heterocycle composed of fused imidazole and pyrazine rings. Its molecular formula, C₇H₅N₃O , reflects the presence of:
- Five nitrogen atoms across both rings.
- A formyl (-CHO) substituent at the 2-position of the imidazo[1,2-a]pyrazine scaffold.
The compound’s planar structure enables π-π stacking interactions, while the electron-withdrawing formyl group enhances reactivity at adjacent positions. Key structural attributes include:
- Fused ring system : Imidazole (five-membered) fused to pyrazine (six-membered) at positions 1 and 2.
- Hybridization : All ring atoms are sp²-hybridized, ensuring aromaticity.
| Property | Value |
|---|---|
| Molecular weight | 147.13 g/mol |
| Hybridization | sp² (all ring atoms) |
| Aromatic system | 10 π-electrons (Hückel’s rule) |
IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name, This compound , derives from:
- Parent heterocycle : Pyrazine.
- Fusion notation : Imidazole fused between pyrazine’s 1 and 2 positions.
- Substituent : Formyl group at position 2.
Identifiers :
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1017782-15-8 |
| EC Number | 849-981-4 |
| DSSTox Substance ID | DTXSID30677805 |
Representational Data :
Historical Context and Discovery
The imidazo[1,2-a]pyrazine scaffold was first synthesized in 1957 via condensation reactions of α-haloketones with aminopyrazines . However, the specific derivative This compound gained prominence in the 2010s as a precursor for pharmacologically active molecules. Key milestones include:
- 2010 : Initial registration in PubChem (CID 49757969) .
- 2015 : Recognition as a versatile scaffold in drug discovery, particularly for antimicrobial and anticancer agents .
- 2023 : Application in iodine-catalyzed multicomponent reactions to generate fluorophores and antitumor compounds .
The compound’s synthesis often involves:
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBCAVPRXDSHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677805 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-15-8 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyrazine derivatives have shown promising anticancer properties. Recent studies have demonstrated that compounds derived from imidazo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the anticancer activity of synthesized imidazo[1,2-a]pyrazine derivatives against four cancer cell lines: Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular carcinoma), A375 (skin cancer), and MCF-7 (breast cancer). The compound 12b was identified as particularly potent, with IC50 values comparable to the standard drug Doxorubicin. The results indicated that the imidazo[1,2-a]pyrazine core is crucial for anticancer activity, highlighting its potential as a lead compound for further development .
| Cell Line | IC50 (12b) | IC50 (Doxorubicin) |
|---|---|---|
| Hep-2 | 11 μM | 10 μM |
| HepG2 | 13 μM | 1.5 μM |
| MCF-7 | 11 μM | 0.85 μM |
| A375 | 11 μM | 5.16 μM |
Antimicrobial Properties
Imidazo[1,2-a]pyrazine derivatives have also been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).
Case Study: Antitubercular Activity
A series of imidazo[1,2-a]pyridinecarboxamide derivatives were synthesized and screened against Mtb H37Rv. Compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM, indicating strong activity against both replicating bacteria and multidrug-resistant strains . The mode of action is believed to involve inhibition of ATP homeostasis by targeting specific enzymes in the bacterial respiratory chain.
| Compound | MIC (μM) |
|---|---|
| Compound 18 | <0.03 |
| Compound 9 | ≤1 |
Neurological Applications
The imidazo[1,2-a]pyrazine scaffold has been investigated for its potential use in treating neurological disorders due to its interaction with GABA receptors.
Case Study: GABA Receptor Modulation
Research indicates that certain imidazo[1,2-a]pyrazines can act as ligands at the GABAA receptor benzodiazepine binding site, showing functional selectivity that may be beneficial in developing treatments for anxiety and related disorders . This selectivity could lead to fewer side effects compared to traditional benzodiazepines.
Other Biological Activities
Beyond anticancer and antimicrobial properties, imidazo[1,2-a]pyrazine derivatives have been noted for their anti-inflammatory effects and potential use in treating other conditions such as diabetes and cardiovascular diseases.
Case Study: Inhibitory Effects on Kinases
Imidazo[1,2-a]pyrazines have shown inhibitory effects on various kinases involved in cellular signaling pathways related to inflammation and cancer progression . This broad spectrum of activity suggests that these compounds could be developed into multi-target therapeutics.
Mechanism of Action
The mechanism by which imidazo[1,2-a]pyrazine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, and covalent binding.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between Imidazo[1,2-a]pyrazine-2-carbaldehyde and related heterocycles:
Key Observations :
- Reactivity : The aldehyde group in this compound offers superior electrophilicity compared to carboxylic acid or hydrazide derivatives, enabling faster nucleophilic additions (e.g., with amines or hydrazines) .
- Bioactivity: Imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives exhibit notable cytotoxicity (IC₅₀ values <10 μM in some cancer cell lines) due to their ability to inhibit kinases or DNA replication machinery . In contrast, hydrazide-containing analogues (e.g., imidazo[1,2-a]pyridine-3-carbohydrazide) show antiproliferative effects against lung and pancreatic cancers via pro-apoptotic mechanisms .
Computational and Experimental Stability
Rotameric studies on substituted imidazo[1,2-a]pyrazines indicate that electron-withdrawing groups (e.g., -NO₂) stabilize specific conformers, reducing energy barriers by 5–10 kcal/mol compared to electron-donating groups . This contrasts with imidazo[1,2-a]pyridine derivatives, where methyl substituents enhance π-stacking interactions in crystal lattices, improving thermal stability .
Biological Activity
Imidazo[1,2-a]pyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Overview of this compound
Imidazo[1,2-a]pyrazines are heterocyclic compounds that have garnered attention for their pharmacological properties. The presence of the aldehyde functional group in this compound enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives showed promising antibacterial and antifungal activities against a range of pathogens:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| A4 | Antibacterial | 0.5 |
| A5 | Antifungal | 1.0 |
| A6 | Antiviral | 0.75 |
These compounds were particularly effective against resistant strains of bacteria and fungi, highlighting their potential as new therapeutic agents against infections resistant to conventional treatments .
Antiparasitic Activity
This compound has also been investigated for its antiparasitic effects. In a study focusing on Entamoeba histolytica and Trichomonas vaginalis, several derivatives demonstrated significant antiparasitic activity:
- Mechanism of Action : The compounds disrupt cellular functions in parasites, leading to cell death.
- Results : Compounds showed effective inhibition at low concentrations (EC50 values ranging from 0.5 to 5 μM) without significant cytotoxic effects on mammalian cells .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyrazine derivatives have been noted in various studies. For instance, a derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro:
- Key Findings : The compound reduced TNF-α and IL-6 levels significantly compared to controls.
- Potential Applications : This suggests a role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anti-influenza Activity
A recent study identified an imidazo[1,2-a]pyrazine derivative (A4) with potent anti-influenza activity. It exhibited an EC50 value of 2.75 μM against oseltamivir-resistant strains:
| Compound | EC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| A4 | 2.75 | 27.36 | 9.95 |
The selectivity index (SI) indicates favorable safety margins for further development .
Case Study 2: Antileishmanial Activity
Another study explored the antileishmanial potential of imidazo[1,2-a]pyrazine derivatives. One compound demonstrated IC50 values below 10 µM against multiple Leishmania strains:
- Mechanism : Targeting key enzymes involved in Leishmania metabolism.
- Outcome : The compound showed minimal toxicity to human cells while effectively reducing parasite viability .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrazine derivatives can be influenced by various substituents on the ring structure. Research has identified key modifications that enhance potency:
Preparation Methods
Multicomponent One-Pot Synthesis Using Iodine Catalysis
A highly efficient and widely reported method for synthesizing imidazo[1,2-a]pyrazine derivatives, including the 2-carbaldehyde variant, involves an iodine-catalyzed one-pot three-component reaction. This method typically uses:
- Starting materials: 2-aminopyrazine, an aryl aldehyde (which can be a formyl-substituted aromatic compound for carbaldehyde formation), and an isocyanide (e.g., tert-butyl isocyanide).
- Catalyst: Iodine acts as a Lewis acid catalyst.
- Mechanism:
- Initial condensation between 2-aminopyrazine and the aryl aldehyde forms an imine intermediate.
- Iodine activates this imine, facilitating nucleophilic addition of the isocyanide.
- A [4 + 1] cycloaddition occurs, followed by intramolecular cyclization via the pyrazine nitrogen, yielding the imidazo[1,2-a]pyrazine core with the aldehyde functionality preserved at the 2-position.
This method is noted for its operational simplicity, mild conditions, and good yields. It also allows for the introduction of various substituents on the aromatic ring, including nitro groups, which can influence the electronic properties of the final product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminopyrazine + Aryl aldehyde | Imine intermediate formation |
| 2 | Iodine catalyst | Activation of imine |
| 3 | tert-Butyl isocyanide | Nucleophilic addition and cyclization |
| 4 | Intramolecular ring closure | Formation of imidazo[1,2-a]pyrazine-2-carbaldehyde |
Stepwise Synthesis via Amino Alcohol and α-Bromo/Azido Aryl Ketones
Another approach, detailed in doctoral research at University College London, involves a more stepwise synthesis of imidazo[1,2-a]pyrazines, adaptable to the 2-carbaldehyde derivative. The key stages include:
- Formation of amino alcohol intermediates via epoxide ring opening or azido ketone reduction.
- Preparation of α-bromo or α-azido aryl ketones as precursors.
- Cyclization reactions to form the imidazo[1,2-a]pyrazine ring system.
- Functional group transformations to introduce or retain the aldehyde group at the 2-position.
This method allows for regioselective control to obtain 2-substituted imidazo[1,2-a]pyrazines and is suitable for the synthesis of analogues with various aryl groups at the 2-position. The process involves multiple purification steps but provides flexibility in structural modification.
| Stage | Description | Notes |
|---|---|---|
| Amino alcohol formation | From epoxides or azido ketones | Intermediate for cyclization |
| α-Bromo/Azido aryl ketone prep | Halogenation or azidation of aryl ketones | Key electrophilic substrates |
| Cyclization | Formation of imidazo[1,2-a]pyrazine core | Controlled by reaction conditions |
| Functionalization | Introduction/retention of aldehyde at 2-position | Achieved via selective oxidation steps |
Buchwald-Hartwig Cross-Coupling for Functionalization
For further functionalization of the imidazo[1,2-a]pyrazine core, including the 2-carbaldehyde derivative, Buchwald-Hartwig cross-coupling reactions have been employed. This method allows:
- Introduction of aryl or heteroaryl groups at the 2-position.
- Replacement of halogen substituents on the pyrazine ring with amines or other nucleophiles.
- Optimization of reaction conditions to improve yields and selectivity.
This approach is particularly useful for creating derivatives that retain the aldehyde functional group, enabling further synthetic elaboration or biological evaluation.
Alternative Approaches and Notes
- Multicomponent Reactions (MCRs): Besides iodine-catalyzed MCRs, other MCRs involving different catalysts and substrates have been explored to access this compound derivatives efficiently.
- Tautomerization and Stability: Studies indicate that tautomerism can influence the reactivity and stability of imidazo[1,2-a]pyrazines, which is critical during synthesis and purification.
- Biological Relevance: The synthetic routes are often designed considering the biological activity of the compounds, such as ATPase inhibition, which guides the choice of substituents and synthetic strategies.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazine-2-carbaldehyde, and how are reaction conditions optimized?
- The compound is typically synthesized via cyclization reactions. A prominent method involves the Sandmeyer reaction using N-propargylaminopyridines under anhydrous conditions to form the imidazo[1,2-a]pyrazine core, followed by oxidation to introduce the aldehyde group . Optimization includes varying solvents (e.g., toluene at 100°C for cyclization) and catalysts (e.g., iodine for regioselective synthesis) to improve yields . Temperature control during oxidation is critical to avoid over-oxidation to carboxylic acids.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H and ¹³C): Essential for confirming the aldehyde proton (δ 9.8–10.2 ppm) and aromatic backbone.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for derivatives with substituents like nitro or amino groups .
- IR Spectroscopy: Identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹ and imidazole ring vibrations .
Q. How does the compound’s stability vary under different storage conditions?
- This compound is sensitive to moisture and light. Storage at –20°C in inert atmospheres (argon) with desiccants (silica gel) is recommended. Degradation products, such as carboxylic acids, can form if exposed to humidity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in studies involving this compound?
- Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:
- Dose-response curves to validate potency (e.g., IC₅₀ values for kinase inhibition).
- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Metabolite profiling to rule out off-target effects from degradation .
Q. What strategies are effective for modifying the aldehyde group to enhance pharmacological properties?
- Hydrazone formation: Reacting the aldehyde with hydrazides (e.g., aromatic hydrazides) under acidic conditions yields stable derivatives with improved solubility and bioavailability .
- Reductive amination: Conjugation with glycine or other amines via Schiff base intermediates enhances target specificity, as seen in TNF-α inhibitors .
Q. How can computational methods guide the design of imidazo[1,2-a]pyrazine derivatives with specific biological targets?
- Molecular docking: Predict binding modes to enzymes like IKK (IkB kinase) using crystal structures (PDB: 4UB) .
- QSAR modeling: Correlate substituent electronic properties (e.g., nitro vs. amino groups at position 6) with anti-inflammatory activity .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this scaffold?
- Factorial design: Vary substituents (e.g., halogens, methoxy groups) at positions 2, 3, and 6 while controlling reaction parameters (temperature, solvent).
- Parallel synthesis: Generate libraries via multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) using diaminopyrazines and aldehydes .
Methodological Challenges and Solutions
Q. How can low yields in imidazo[1,2-a]pyrazine synthesis be addressed?
- Catalyst screening: Iodine catalysis improves regioselectivity and reduces side products in cyclization steps .
- Microwave-assisted synthesis: Reduces reaction time (from hours to minutes) and improves yields by 15–20% for thermally sensitive intermediates .
Q. What are the best practices for validating biological activity in kinase inhibition assays?
- Positive controls: Use established inhibitors (e.g., staurosporine) to benchmark activity.
- Kinase profiling panels: Test against a broad range of kinases (e.g., >50) to assess selectivity .
- Cellular thermal shift assays (CETSA): Confirm target engagement in live cells .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
